1,2,3-Butatriene 1,2,3-Butatriene Butatriene is a cumulene containing 3 double bonds with formula C4H4.
Brand Name: Vulcanchem
CAS No.: 2873-50-9
VCID: VC1567829
InChI: InChI=1S/C4H4/c1-3-4-2/h1-2H2
SMILES: C=C=C=C
Molecular Formula: C4H4
Molecular Weight: 52.07 g/mol

1,2,3-Butatriene

CAS No.: 2873-50-9

Cat. No.: VC1567829

Molecular Formula: C4H4

Molecular Weight: 52.07 g/mol

* For research use only. Not for human or veterinary use.

1,2,3-Butatriene - 2873-50-9

Specification

CAS No. 2873-50-9
Molecular Formula C4H4
Molecular Weight 52.07 g/mol
Standard InChI InChI=1S/C4H4/c1-3-4-2/h1-2H2
Standard InChI Key WHVXVDDUYCELKP-UHFFFAOYSA-N
SMILES C=C=C=C
Canonical SMILES C=C=C=C

Introduction

Fundamental Structure and Identification

Molecular Structure

1,2,3-Butatriene is a simple hydrocarbon with the molecular formula C₄H₄. Its distinctive feature is the presence of three cumulative double bonds in sequence, represented by the structure H₂C=C=C=CH₂ . This arrangement creates a linear carbon backbone with the central carbon atoms having sp-hybridization. The terminal carbon atoms are connected to two hydrogen atoms each, while the internal carbon atoms participate solely in the cumulated double bond system. The structural representation can be written as CH₂=C=C=CH₂, highlighting its symmetrical nature .

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers. Its IUPAC Standard InChI is InChI=1S/C4H4/c1-3-4-2/h1-2H2, and it is registered with CAS Registry Number 2873-50-9 . Multiple synonyms exist for this compound, including buta-1,2,3-triene, 3-butadienyl, and buta-1,3-dien-2-yl, which are used interchangeably in scientific literature depending on the context . The presence of these multiple nomenclatures reflects the compound's position at the intersection of different hydrocarbon classification systems.

Physical and Chemical Properties

Physical Properties

1,2,3-Butatriene possesses distinct physical properties that differentiate it from other hydrocarbons of similar molecular weight. The compound exists as a colorless substance with high volatility under standard conditions. Table 1 summarizes its key physical properties:

PropertyValueReference
Molecular Weight52.07460 g/mol
Density0.588 g/cm³
Boiling Point42.3°C at 760 mmHg
Vapor Pressure407 mmHg at 25°C
LogP1.11240
Index of Refraction1.368
Exact Mass52.03130

The relatively low boiling point (42.3°C) and high vapor pressure (407 mmHg at 25°C) indicate the compound's high volatility, which contributes to its challenging handling characteristics in laboratory settings . The density of 0.588 g/cm³ is notably lower than water, suggesting limited water solubility but good solubility in non-polar organic solvents.

Thermochemical Properties

The thermochemical behavior of 1,2,3-Butatriene has been studied extensively to understand its stability and reactivity. Gas phase thermochemistry data provides insight into its energetic properties. The constant pressure heat capacity measurements at different temperatures are presented in Table 2:

C₁,ᵩₐₛ (cal/mol*K)Temperature (K)ReferenceComment
19.42 ± 0.33298.15Joshi R.M., 1970Possible overestimation
27.490600
33.5991000

According to group additivity estimations, the entropy at 298.15 K is approximately 260-270 J/molK and the heat capacity at this temperature is about 75 J/molK . These thermochemical parameters suggest that 1,2,3-Butatriene possesses relatively high energy content, contributing to its reactivity.

Ionization Properties

The electronic structure of 1,2,3-Butatriene has been investigated through various spectroscopic methods. Ionization energy determinations provide valuable information about its electronic configuration. Table 3 presents ionization energy measurements from different studies:

IE (eV)MethodReferenceComment
9.25 ± 0.05EIRosenstock, McCulloh, et al., 1977
9.15 ± 0.02PEBieri, Burger, et al., 1977
9.15PEBrogli, Heilbronner, et al., 1974
9.4EIHedaya, Miller, et al., 1969

These ionization energy values, averaging around 9.15-9.25 eV, indicate the energy required to remove an electron from the molecule . This property is crucial for understanding the compound's behavior in mass spectrometry and its potential involvement in radical reactions.

Reactivity and Stability

Singlet-Triplet Energy Gap

Synthesis Methods

Traditional Synthetic Approaches

Multiple synthetic routes to 1,2,3-Butatriene and its derivatives have been developed over the years. Traditional methods include elimination reactions from suitable precursors. Alkyl and aryl substituted 1,2,3-butatrienes have been prepared via various approaches, including:

  • Elimination from 1,4-dihalo-but-2-ynes

  • Elimination from 1,4-dihydroxy or 1,4-dialkoxy-but-2-ynes

  • Elimination from 2,3-dihalo-but-2-enes

  • Reactions starting from 1-acyloxybut-2-ynes

  • Transformation of dihalocarbene adducts of cycloalkenes

  • Derivation from cyclic allenes

These methods typically involve the creation of the cumulated double bond system through strategic elimination reactions that generate the unique structural feature of butatrienes.

Modern Synthetic Methods

More recent synthetic approaches offer milder conditions and better yields. One notable method involves tetrabutylammonium fluoride (TBAF) induced 1,4-eliminations of 1-acetoxy-4-trimethylsilyl but-2-ynes at -10°C, which has been reported to provide good yields of alkyl and aryl substituted 1,2,3-butatrienes . This method represents an improvement over traditional approaches, offering a more controlled route to these reactive compounds.

Other modern methods include:

  • Dimerization of vinyl-copper or vinyl-borane intermediates

  • Dimerization of 1,1-dihaloalkenes

  • Retro-Diels-Alder reactions

  • Thermolysis of prop-2-ynyl propiolate

  • Desulfurization of cyclic trithiocarbonates

  • Reaction of 3-bromoalk-3-en-1-ynes with organocopper(I) species

  • Reaction of enynyl epoxides with organosilver(I) compounds

  • Wittig-type olefinations

  • Metal-initiated couplings of alkynes

The variety of synthetic approaches reflects the importance of butatrienes in organic chemistry and the ongoing efforts to develop more efficient routes to these compounds.

Applications and Research Significance

Theoretical Importance

1,2,3-Butatriene serves as an important model compound for understanding cumulated double bond systems. The study of its electronic structure, particularly the singlet-triplet energy gap, provides valuable insights into the fundamental principles of bonding in unsaturated hydrocarbons . This understanding extends to more complex cumulated systems and contributes to the broader field of physical organic chemistry.

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